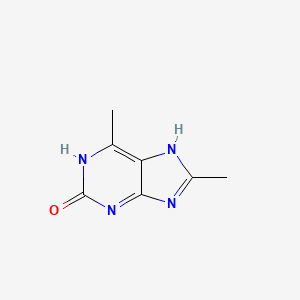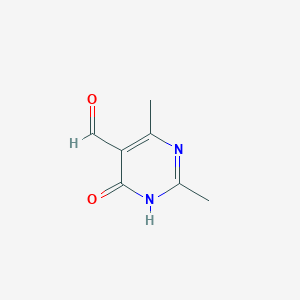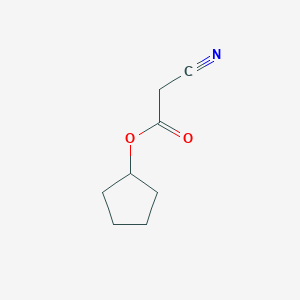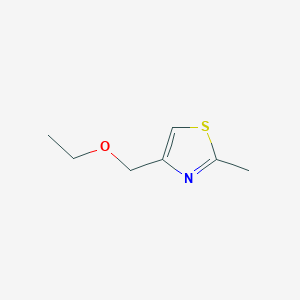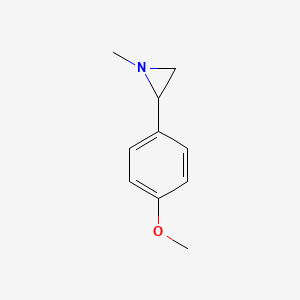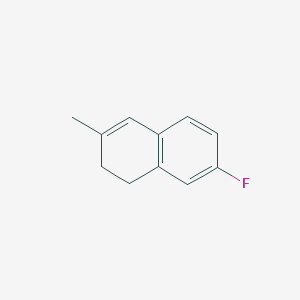
7-Fluoro-3-methyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11F It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the dihydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydronaphthalene typically involves the dearomatization of naphthalene derivatives. One common method is the nucleophilic addition of organometallic reagents to naphthalene derivatives, followed by cyclization. For instance, 2,2-difluorovinyl ketones bearing an aryl group can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using trimethylsilylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
7-Fluoro-3-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl group on the dihydronaphthalene ring can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes.
Comparaison Avec Des Composés Similaires
3-Methyl-1,2-dihydronaphthalene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
7-Fluoro-1,2-dihydronaphthalene:
7-Fluoro-3-methyl-naphthalene: Fully aromatic, differing in reactivity and stability compared to the dihydro derivative.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydronaphthalene is unique due to the combined presence of both a fluorine atom and a methyl group on the dihydronaphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C11H11F |
|---|---|
Poids moléculaire |
162.20 g/mol |
Nom IUPAC |
7-fluoro-3-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-7H,2-3H2,1H3 |
Clé InChI |
UPGBTVBTLYNDNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC1)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


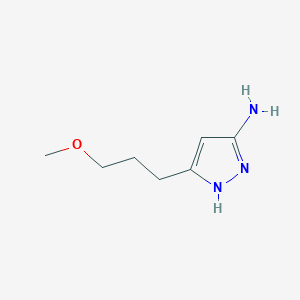
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
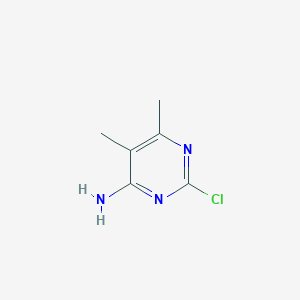
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
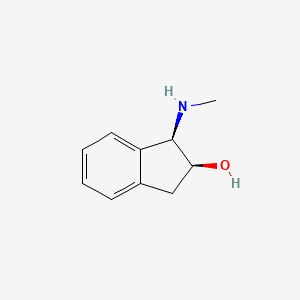
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
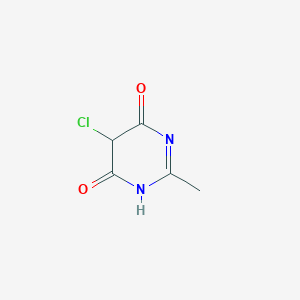
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
